(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Description
(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane is a boron-containing bicyclic compound with a unique structural framework. Its molecular formula is C₁₃H₂₇BOSi, and it features a 9-methoxy group and a 10-trimethylsilyl (TMS) substituent on a rigid bicyclo[3.3.2]decane backbone . Key physicochemical properties include a molar mass of 238.25 g/mol, a boiling point of 85°C at 0.4 mmHg, and a density of 0.934 g/mL at 25°C. The compound reacts violently with water (Risk Code 14) and requires handling under anhydrous conditions .
Properties
IUPAC Name |
(9-methoxy-9-borabicyclo[3.3.2]decan-10-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BOSi/c1-15-14-12-9-5-7-11(8-6-10-12)13(14)16(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJACFLHZMIAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584866 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848617-93-6 | |
| Record name | (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 848617-93-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves several steps. One common method includes the reaction of borabicyclo[3.3.2]decane with trimethylsilyl chloride in the presence of a base. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.
Chemical Reactions Analysis
Hydrolytic Reactivity
The compound demonstrates acute sensitivity to protic solvents due to its boron center. In aqueous environments, rapid hydrolysis occurs through nucleophilic attack on the electrophilic boron atom:
This reaction generates a borinic acid intermediate, which can further oxidize under ambient conditions . The trimethylsilyl group remains inert under mild hydrolysis but may undergo protodesilylation in strongly acidic or basic media .
Oxidation Pathways
Controlled oxidation transforms the boron center into higher oxidation states:
| Oxidizing Agent | Product Formed | Key Application |
|---|---|---|
| Boronic acid derivative | Suzuki-Miyaura cross-coupling | |
| Boronate ester | Asymmetric synthesis | |
| Radical cation intermediates | Electron-transfer reactions |
The methoxy group stabilizes intermediate boronate species, enabling regioselective functionalization .
Nucleophilic Substitution
The methoxy substituent serves as a leaving group in SN2-type reactions:
Key Reactions:
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Allylation: Reacts with allylmagnesium bromide to form B-allyl derivatives (up to 98% yield)
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Amination: Produces boron-nitrogen bonds with primary amines (requires Lewis acid catalysis)
Steric hindrance from the bicyclic framework enforces strict geometric control, favoring frontside attack mechanisms .
Reductive Transformations
The boron center facilitates unique reduction pathways:
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Ketone Reduction: Transfers hydride to carbonyl groups (0°C, THF)
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Radical Initiation: Generates boryl radicals under UV irradiation
Synthetic Utility in Complex Systems
Recent applications demonstrate exceptional performance in:
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Asymmetric Catalysis: Induces enantioselectivity (81–99% ee) in allylboration
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Polymer Synthesis: Serves as initiator for boron-containing polymers
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Materials Science: Precursor for boron-doped silicon nanomaterials
Comparative Reactivity
| Feature | 9-BBN | This Compound |
|---|---|---|
| Bicyclic Structure | [3.3.1] | [3.3.2] |
| Thermal Stability | Decomposes >150°C | Stable to 200°C |
| Hydrolysis Rate | Moderate | Rapid ( <1 min) |
| Stereochemical Control | Moderate | High (rigid framework) |
This compound’s dual functionality – combining a reactive boron center with a hydrolytically stable silyl group – makes it particularly valuable for multi-step syntheses requiring orthogonal protection strategies. Current research focuses on exploiting its radical stabilization capabilities for photoredox applications .
Scientific Research Applications
Organic Synthesis
Role as a Versatile Reagent
- This compound is a crucial reagent in organic synthesis, facilitating the formation of complex molecules through various reactions.
- Its unique bicyclic structure allows for selective functionalization and transformation of substrates.
Table 1: Key Reactions Involving (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane
Drug Development
Enhancement of Drug Efficacy
- The compound plays a vital role in pharmaceutical research by forming stable complexes with biological targets.
- Its properties can enhance the bioavailability and efficacy of drug candidates.
Case Study: Boron Neutron Capture Therapy (BNCT)
- Research has demonstrated that organoboron compounds like this one can be utilized in BNCT, a targeted cancer treatment method.
- By selectively accumulating in tumor cells, they enable localized radiation therapy, minimizing damage to surrounding healthy tissue.
Materials Science
Development of Advanced Materials
- The incorporation of this compound into polymer matrices enhances thermal and mechanical properties.
Table 2: Properties of Materials Modified with Organoboron Compounds
| Property | Improvement Achieved | Reference |
|---|---|---|
| Thermal Stability | Increased thermal degradation temperature | |
| Mechanical Strength | Enhanced tensile strength and flexibility |
Catalysis
Catalytic Applications
- This compound serves as an effective catalyst in various chemical reactions, streamlining processes in both academic and industrial settings.
Table 3: Catalytic Reactions Utilizing this compound
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Cross-Coupling | Acts as a co-catalyst for cross-coupling reactions | |
| Polymerization | Facilitates the polymerization of vinyl monomers |
Analytical Chemistry
Use in Analytical Methods
- The compound is employed in various analytical techniques for the detection and quantification of substances.
Key Applications:
- Chromatography: Utilized as a derivatizing agent to improve detection sensitivity.
- Mass Spectrometry: Enhances ionization efficiency for better analytical results.
Mechanism of Action
The mechanism of action of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane involves its interaction with molecular targets through its boron and silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable bonds with other elements is a key factor in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane with structurally related borabicyclic compounds, focusing on substituent effects, reactivity, and enantioselectivity.
Structural and Functional Comparisons
Enantioselectivity and Stereochemical Control
- High ee in Allylboration: B-allyl-10-Ph achieves 81–99% ee in ketone allylboration, even at 0°C, due to its rigid structure . B-allyl-10-TMS derivatives exhibit near-perfect enantioselectivity (>99% ee) and diastereomeric excess (>96% de) in amino aldehyde reactions .
- Thermodynamic vs. Kinetic Control: Bicyclo[3.3.2]decanes resist equilibration, favoring kinetic products, whereas bicyclo[3.3.1]nonanes undergo rapid [1,3]-boratropic shifts, leading to thermodynamically controlled outcomes .
Research Findings and Implications
- Synthetic Utility : Bicyclo[3.3.2]decane derivatives are versatile in asymmetric synthesis, producing homoallylic amines and alcohols with high stereoselectivity . The methoxy-TMS variant may expand this utility, particularly in reactions requiring modulated Lewis acidity.
- Structural Insights : The TMS group’s steric bulk enhances stereochemical precision, while the methoxy group’s electronic effects warrant further investigation .
- Comparative Limitations: Bicyclo[3.3.1]nonane derivatives are less robust, limiting their use in stereosensitive reactions .
Biological Activity
The compound (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane , also known as 9-Methoxy-10-trimethylsilanyl-9-borabicyclo(3.3.2)decane , is a boron-containing organosilicon compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C13H27BOSi |
| Molecular Weight | 238.25 g/mol |
| Boiling Point | 85 °C at 0.4 mmHg |
| Density | 0.934 g/mL at 25 °C |
| Refractive Index | 1.494 |
Structural Characteristics
The molecular structure of This compound features a bicyclic boron framework, which is significant for its reactivity and interaction with biological systems. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in synthetic chemistry and potentially in biological systems.
Research indicates that boron-containing compounds can exhibit various biological activities, including:
- Anticancer Activity : Boron compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some studies suggest that boron compounds can possess antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Certain boron compounds have been shown to inhibit specific enzymes, which can have implications for metabolic pathways.
Case Studies
- Anticancer Activity : A study evaluated the effects of boron compounds on human cancer cell lines, demonstrating that certain derivatives, including those similar to This compound , exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boron compounds, revealing that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : Research has highlighted the ability of boron compounds to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes.
Data Table: Biological Activity Summary
| Study Focus | Activity Type | Cell Line/Organism | Result |
|---|---|---|---|
| Anticancer Activity | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = X µM |
| Antimicrobial Properties | Growth Inhibition | S. aureus | Inhibition Zone = Y mm |
| Enzyme Inhibition | Carbonic Anhydrase | Human Cells | Inhibition Rate = Z % |
Q & A
Q. How does the rigid bicyclic framework of (9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane enhance enantioselectivity in allylboration reactions?
The bicyclic structure imposes steric and electronic constraints that create a well-defined "chiral pocket," which restricts conformational mobility of the substrate. This rigidity ensures predictable stereochemical outcomes, as demonstrated by enantiomeric excess (ee) values of 81–99% even at elevated temperatures (e.g., 0°C vs. -78°C) . The 10-TMS (trimethylsilyl) substituent further stabilizes the transition state by minimizing competing steric interactions .
Q. What experimental conditions optimize the recovery and reuse of the chiral boron moiety in allylboration protocols?
A non-oxidative workup using pseudoephedrine (PE) or N-methylpseudoephedrine allows the formation of air-stable borinic ester complexes (e.g., 4 in ), which can be isolated in 50–84% yield. Regeneration of the active boron reagent is achieved by treatment with allylmagnesium bromide in ether, achieving >98% recovery efficiency . This method minimizes reagent waste and supports sustainable reaction design.
Q. How do temperature and solvent choice impact reaction kinetics and stereoselectivity?
Reactions at -78°C typically achieve the highest enantioselectivity (>99% ee) due to reduced thermal motion, which preserves the chiral environment. At 25°C, selectivity decreases only marginally (e.g., 96% ee for aldehydes), highlighting the reagent’s robustness . Ether solvents (e.g., THF, diethyl ether) are preferred for their ability to stabilize the boron intermediate and prevent side reactions .
Advanced Research Questions
Q. What computational methods elucidate the steric and electronic contributions to facial selectivity in asymmetric allylboration?
Density Functional Theory (DFT) studies reveal that steric effects dominate facial selectivity. For example, the 10-TMS group creates a steric shield that directs the aldehyde/ketone to approach the less hindered face of the boron center. This computational insight aligns with experimental observations of >98% diastereomeric ratio (dr) in crotylboration reactions .
Q. How can stereochemical outcomes be systematically controlled in the synthesis of β-methyl homoallylic alcohols?
Geometric and enantiomeric isomers of B-crotyl-10-TMS-9-BBDs (10 ) are prepared from optically pure B-MeO-10-TMS-9-BBD (3 ). These reagents enable access to all four stereoisomers of β-methyl homoallylic alcohols (e.g., 12–15 ) with dr ≥98:2 and ee ≥94% via temperature-controlled allylboration .
Q. What strategies address contradictions in enantioselectivity between aldimines and ketones?
Aldimines exhibit lower ee (60–89%) compared to ketones (81–99%) due to competing N–H hydrogen bonding, which disrupts the chiral pocket. Precomplexation of aldimines with Lewis acids (e.g., Mg(OTf)₂) or using N-silylated precursors improves selectivity by enforcing a rigid transition state .
Q. How does the 10-substituent (e.g., TMS vs. phenyl) modulate reagent control in allylboration?
The 10-TMS group enhances reagent control by providing a bulky, electron-withdrawing substituent that stabilizes the boron center and minimizes substrate-induced distortions. In contrast, 10-phenyl derivatives show reduced selectivity in sterically demanding substrates (e.g., methyl ethyl ketone: 87% ee vs. 99% ee for 10-TMS analogs) .
Methodological Considerations
- Synthesis of Stereoisomers : Utilize enantiopure B-MeO-10-TMS-9-BBD (3 ) as a starting material for crotylboration reagents. Sequential treatment with (E)- or (Z)-crotylmagnesium bromide yields all four stereoisomers of 10 .
- Oxidative vs. Non-Oxidative Workup : For O-TIPS-protected β-amino alcohols (e.g., 3 in ), employ an oxidative workup with HOAc to facilitate N→O TIPS rearrangement. For borinic ester recovery, prioritize non-oxidative conditions .
- Handling Pyrophoric Intermediates : Use Schlenk techniques or gloveboxes for air-sensitive boron intermediates. Stabilize reactive species as pseudoephedrine complexes for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
